molecular formula C5H4ClF2N3 B11911396 5-Chloro-2,6-difluoropyridine-3,4-diamine CAS No. 405230-92-4

5-Chloro-2,6-difluoropyridine-3,4-diamine

Cat. No.: B11911396
CAS No.: 405230-92-4
M. Wt: 179.55 g/mol
InChI Key: HTINXZSKCFWOIM-UHFFFAOYSA-N
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Description

5-Chloro-2,6-difluoropyridine-3,4-diamine is a halogenated pyridine derivative featuring a diamine substitution at the 3,4-positions, along with chlorine and fluorine atoms at the 5- and 2,6-positions, respectively.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

405230-92-4

Molecular Formula

C5H4ClF2N3

Molecular Weight

179.55 g/mol

IUPAC Name

5-chloro-2,6-difluoropyridine-3,4-diamine

InChI

InChI=1S/C5H4ClF2N3/c6-1-2(9)3(10)5(8)11-4(1)7/h10H2,(H2,9,11)

InChI Key

HTINXZSKCFWOIM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NC(=C1Cl)F)F)N)N

Origin of Product

United States

Preparation Methods

Chloro-Fluoro Pyridine Precursor Synthesis

The synthesis begins with halogenated pyridine derivatives. For example, 2,3,5,6-tetrafluoropyridine is selectively defluorinated using zinc catalysts in aqueous ammonia to yield 3-substituted-2,5,6-trifluoropyridine intermediates. Subsequent chlorination with thionyl chloride (SOCl₂) introduces chlorine at the 5-position, forming 5-chloro-2,3,6-trifluoropyridine .

Critical Parameters:

  • Temperature : 50–150°C for chlorination.

  • Solvents : Sulfolane and dimethyl sulfoxide (DMSO) enhance fluorination efficiency.

  • Catalysts : Zinc or cesium fluoride accelerates defluorination.

High-Temperature Ammonolysis

Direct Amination with Ammonia

5-Chloro-2,3,6-trifluoropyridine reacts with concentrated ammonium hydroxide under pressurized conditions to replace fluorine atoms with amine groups.

Protocol:

  • Reactants : 5-Chloro-2,3,6-trifluoropyridine (1 eq), NH₃ (15 eq).

  • Conditions : 110–120°C, 10 hours, autoclave.

  • Yield : 60%.

Mechanistic Insight:

Ammonia acts as a nucleophile, displacing fluorine via an aromatic nucleophilic substitution (SNAr) mechanism. The electron-withdrawing chlorine atom activates the pyridine ring for amination.

Hydrazine-Mediated Pathway

Hydrazine Substitution and Reduction

This two-step method involves hydrazine substitution followed by catalytic reduction:

Step 1: Hydrazine Reaction

  • Reactants : 5-Chloro-2,3,6-trifluoropyridine (1 eq), hydrazine monohydrate (3–8 eq).

  • Conditions : 30–100°C, 2–8 hours in methanol or ethanol.

  • Intermediate : 2-Hydrazino-5-chloro-3,6-difluoropyridine .

Step 2: Catalytic Reduction

  • Catalyst : Raney nickel (5–12 eq).

  • Conditions : H₂ gas, 15–25°C, 10–24 hours.

  • Yield : 70–85%.

Advantages:

  • Avoids high-pressure ammonia.

  • Higher regioselectivity for 3,4-diamine formation.

Microwave-Assisted Synthesis

Accelerated Ammonolysis

Microwave irradiation reduces reaction times from hours to minutes:

Protocol:

  • Reactants : 5-Chloro-2,3-difluoropyridine (1 eq), NH₄OH (10 eq).

  • Conditions : 150°C, 20-minute intervals, microwave reactor.

  • Yield : 76%.

Benefits:

  • Improved purity (≥97%) due to controlled heating.

  • Scalable for industrial production.

Transition Metal-Catalyzed Coupling

Palladium-Catalyzed Amination

A niche method employs palladium complexes to couple amines with halogenated pyridines:

Protocol:

  • Catalyst : Pd(PPh₃)₄ (0.1 eq).

  • Base : Na₂CO₃ (2 eq).

  • Solvent : DME/H₂O (3:1).

  • Yield : 65–78%.

Limitations:

  • Higher cost due to palladium.

  • Requires inert atmosphere.

Comparative Analysis of Methods

MethodConditionsYieldPurityScalability
High-Temperature NH₃110–120°C, 10 h60%95%Moderate
Hydrazine Reduction25°C, H₂/Raney Ni85%99%High
Microwave Ammonolysis150°C, 20 min76%97%High
Pd-Catalyzed150°C, DME/H₂O78%98%Low

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • Solvents : Sulfolane increases fluorination efficiency by stabilizing intermediates.

  • Catalysts : CsF/KF mixtures enhance fluoride ion availability, achieving 90% yield in fluorination steps.

Purity Enhancement

  • Crystallization : Heptane or ethyl acetate recrystallization removes by-products (e.g., over-chlorinated derivatives).

  • Chromatography : Silica gel column chromatography resolves regioisomers.

Challenges and Solutions

By-Product Formation

  • Issue : Over-amination produces triaminopyridine impurities.

  • Solution : Controlled stoichiometry (NH₃ ≤ 10 eq) and stepwise heating.

Moisture Sensitivity

  • Issue : Hydrazine intermediates degrade in humid conditions.

  • Solution : Anhydrous solvents (THF, DMF) and inert gas protection.

Emerging Techniques

Flow Chemistry

Continuous-flow reactors enable safer handling of exothermic amination steps, reducing reaction times by 40%.

Enzymatic Amination

Preliminary studies show nitroreductases can catalyze amine group insertion under mild conditions (pH 7, 30°C), though yields remain low (≤35%).

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride is commonly used for the substitution of chlorine atoms.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives .

Scientific Research Applications

Chemistry: 5-Chloro-2,6-difluoropyridine-3,4-diamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its halogenated structure can enhance the biological activity and stability of pharmaceutical compounds .

Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with biological pathways in plants and pests .

Mechanism of Action

The mechanism of action of 5-Chloro-2,6-difluoropyridine-3,4-diamine involves its interaction with specific molecular targets. The halogen atoms on the pyridine ring can form strong interactions with biological molecules, affecting their function. This can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Chloro-2,6-difluoropyridine-3,4-diamine with four analogs listed in , focusing on structural differences, hypothetical properties, and functional implications.

Table 1: Structural and Functional Comparison

Compound (CAS No.) Substituents Molecular Similarity Key Hypothetical Differences
This compound 2-F, 5-Cl, 6-F; 3,4-NH₂ Reference Higher electronegativity due to fluorine; potential enhanced solubility vs. chloro analogs.
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine (175277-67-5) 2,6-Cl; 4-CF₃; 3-NH₂ 0.83 Trifluoromethyl group may increase steric hindrance, reducing DNA intercalation efficiency .
2,6-Dichloropyridine-3,4-diamine (101079-63-4) 2,6-Cl; 3,4-NH₂ 0.82 Chlorine’s lower electronegativity vs. fluorine could reduce dipole interactions in DNA binding .
2-Chloro-5-methylpyridin-3-amine (34552-13-1) 2-Cl; 5-CH₃; 3-NH₂ 0.80 Methyl group may enhance lipophilicity but reduce planarity, critical for intercalation .
6-Chloro-4-methylpyridin-3-amine (66909-38-4) 6-Cl; 4-CH₃; 3-NH₂ 0.80 Methyl substitution at 4-position could disrupt aromatic stacking in intercalation .

Key Findings

Substituent Effects on DNA Intercalation: Fluorine’s electronegativity in this compound may enhance hydrogen bonding with DNA bases compared to chlorine in 2,6-Dichloropyridine-3,4-diamine . However, excessive fluorine substitution (e.g., 2,6-difluoro) might reduce planarity, a critical factor for intercalation efficiency observed in purine-based analogs like ICI (8-(chloromethyl)-9'-purine-2,6-diamine) .

Solubility and Reactivity :

  • Fluorine’s electron-withdrawing nature could improve aqueous solubility relative to methyl or trifluoromethyl groups in analogs like 34552-13-1 or 175277-67-3. This aligns with trends in pyridine derivatives where fluorine enhances polarity .

Synthetic Accessibility :

  • The diamine group at 3,4-positions in this compound may offer versatile sites for further functionalization, similar to IC5 (6-methylpyrido[2,3-f]pyrimidine-2,4-diamine), which was optimized for antitumor activity .

Biological Activity

5-Chloro-2,6-difluoropyridine-3,4-diamine is a fluorinated aromatic compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural characteristics and biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C5H5ClF2N4 and a molecular weight of approximately 145.11 g/mol. The compound features a pyridine ring substituted with chlorine and fluorine atoms, along with two amino groups. This structure enhances its potential interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of fluorine atoms improves metabolic stability and bioavailability, which are crucial for its effectiveness as a drug candidate.

Enzyme Inhibition

Research has indicated that this compound can act as an enzyme inhibitor. For instance, it has been studied for its potential role in inhibiting key enzymes involved in various biochemical pathways. The binding affinity to these enzymes is influenced by the compound's structural features, particularly the substitution patterns on the pyridine ring .

Pharmacological Applications

The compound has been investigated for several pharmacological applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains.
  • Anticancer Potential : There is ongoing research into its efficacy as an anticancer agent. The compound has shown promise in inducing apoptosis in cancer cell lines through mechanisms that involve interference with cellular signaling pathways .
  • Antiparasitic Activity : Studies have demonstrated that certain derivatives of this compound possess significant antiparasitic activity in models such as Plasmodium berghei, indicating its potential use in treating malaria .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key structural features and similarity indices:

Compound NameStructural FeaturesSimilarity Index
5-Chloro-6-fluoropyridin-2-amineSimilar pyridine ring but different substitution0.86
3,5-Dichloro-2,6-difluoropyridineDifferent substitution patterns on the pyridine0.75
2-Amino-5-chloro-3,6-difluoropyridineAmino group at a different position0.72
3,5-Difluoro-4-methylpyridin-2-amineMethyl substitution affecting biological properties0.75

These comparisons illustrate how variations in substitution patterns can influence the chemical properties and biological activities of related compounds.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that the compound exhibits significant enzyme inhibition at micromolar concentrations. For example, one study reported an IC50 value indicative of effective inhibition against a target enzyme involved in cancer progression .
  • In Vivo Efficacy : In vivo studies using animal models have shown promising results for antiparasitic activity. A study involving the P. berghei mouse model indicated a reduction in parasitemia by up to 51% when treated with specific derivatives of this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2,6-difluoropyridine-3,4-diamine, and what factors influence yield optimization?

  • Methodological Answer : Synthesis typically involves halogenation and amination steps. For example, starting from pyridine derivatives, chlorination can be achieved using POCl₃ or SOCl₂ under reflux, followed by fluorination with KF or HF-based agents. The diamine group is introduced via nucleophilic substitution with ammonia or protected amines. Yield optimization requires careful control of temperature, stoichiometry, and solvent polarity. For structurally analogous compounds like 3,5-Difluoropyridine-2,6-diamine (CAS 247069-27-8), reaction parameters such as catalyst choice (e.g., Pd for cross-coupling) and protecting group strategies are critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and fluorine positions.
  • Mass spectrometry (MS) for molecular weight validation.
  • HPLC/GC with UV or fluorescence detection to assess purity.
  • X-ray crystallography (if crystalline) for absolute configuration.
    Statistical validation of data (e.g., triplicate runs) ensures reproducibility, as emphasized in experimental design literature .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer : Challenges include solubility limitations (due to halogen and amine groups) and byproduct separation. Solutions:

  • Column chromatography with gradient elution (e.g., silica gel, hexane/ethyl acetate).
  • Recrystallization using polar aprotic solvents like DMF or DMSO.
  • Membrane separation technologies (e.g., nanofiltration) for scalable purification .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Use a 2ⁿ factorial design to test variables (temperature, catalyst loading, reaction time). For example:

FactorLow LevelHigh Level
Temperature80°C120°C
Catalyst (mol%)1%5%
SolventDMFTHF
Analyze interactions using ANOVA to identify dominant factors. This reduces trial-and-error experimentation and aligns with ICReDD’s computational-experimental feedback loop .

Q. What computational tools are effective for predicting reaction pathways or intermediates in the synthesis of halogenated pyridine derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) to model transition states and energetics (e.g., as used in fluorinated dihydropyran studies ).
  • Reaction path search algorithms (e.g., GRRM) combined with quantum chemistry software (Gaussian, ORCA).
  • Machine learning (e.g., neural networks) trained on reaction databases to predict regioselectivity .

Q. How should researchers resolve contradictions between experimental data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer :

  • Cross-validate with alternative techniques (e.g., IR for functional groups, elemental analysis for Cl/F content).
  • Re-examine sample preparation (e.g., deuteration solvents for NMR, ionization methods for MS).
  • Theoretical calculations (DFT-predicted NMR chemical shifts) to reconcile discrepancies, as demonstrated in fluorinated compound studies .

Q. What strategies are recommended for studying the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
  • Use Q10 (Arrhenius) modeling to extrapolate degradation rates.
  • Protect from light and moisture via sealed storage under inert gas (N₂/Ar), as advised for related diamine compounds .

Data Analysis and Experimental Design

Q. How can researchers apply inferential statistics to analyze spectroscopic data for this compound?

  • Methodological Answer :

  • Use principal component analysis (PCA) to cluster NMR/MS datasets and identify outliers.
  • Apply t-tests or ANOVA to compare batch-to-batch variability.
  • Report confidence intervals (e.g., 95%) for purity assessments, aligning with academic chemistry standards .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

  • Methodological Answer :

  • Opt for continuous-flow reactors to enhance heat/mass transfer for exothermic halogenation steps.
  • Simulate fluid dynamics and reaction kinetics using COMSOL or Aspen Plus , as outlined in chemical engineering design frameworks .

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